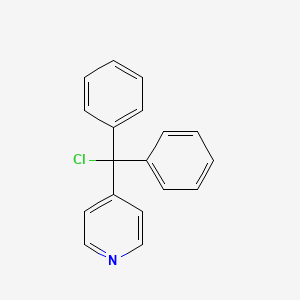

4-(Chlorodiphenylmethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[chloro(diphenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIXRQUPXNEJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528911 | |

| Record name | 4-[Chloro(diphenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42362-54-9 | |

| Record name | 4-[Chloro(diphenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of the Chemical Entity Within Heterocyclic Systems

4-(Chlorodiphenylmethyl)pyridine belongs to the family of aromatic heterocyclic compounds. Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure. libretexts.org Pyridine (B92270) is a fundamental six-membered aromatic heterocycle with a molecular formula of C₅H₅N, structurally analogous to benzene (B151609) but with one methine group (=CH−) replaced by a nitrogen atom. numberanalytics.comnumberanalytics.com

The defining features of pyridine, which are conferred upon its derivatives like this compound, include:

Aromaticity : The pyridine ring contains a delocalized π-electron system with six electrons, satisfying Hückel's rule (4n+2) for aromaticity. This imparts significant thermodynamic stability to the ring. libretexts.org

Basicity : The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This allows pyridine to act as a base or a nucleophile. libretexts.orgnumberanalytics.com

Polarity : The electronegative nitrogen atom induces a dipole moment in the molecule, making pyridine and its derivatives more polar than benzene. This polarity can influence solubility and intermolecular interactions. nih.gov

In this compound, the bulky, lipophilic diphenylmethyl group is attached to the carbon atom at the 4-position of this heterocyclic core, significantly influencing its steric and electronic properties.

Significance of the Pyridine Scaffold in Organic Synthesis

The pyridine (B92270) scaffold is one of the most versatile and widely utilized building blocks in organic and medicinal chemistry. numberanalytics.comnih.gov Its importance stems from several key attributes that make it an attractive core for designing new molecules.

The pyridine nucleus is a constituent of numerous natural products, including vitamins and alkaloids, and is a core component in a vast number of pharmaceuticals and agrochemicals. numberanalytics.com A recent analysis revealed that between 2014 and 2023, the U.S. FDA approved 54 new drugs containing a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. nih.gov

In the laboratory, pyridine and its derivatives serve multiple roles. They are used as:

Core Structures : Providing a stable, functionalizable template for building complex molecules. wisdomlib.org

Catalysts and Reagents : The basic nature of the nitrogen atom allows pyridine to be used as a catalyst and a base in a wide array of chemical reactions. wisdomlib.org

Ligands : The nitrogen atom can coordinate with metal ions, making pyridines essential ligands in coordination chemistry and catalysis.

Solvents : Pyridine can be used as a polar, aprotic solvent for certain chemical transformations. wisdomlib.org

The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a critical aspect of drug discovery. nih.gov The synthesis of multi-substituted pyridines is a major focus of research, with numerous methods developed to construct the pyridine ring or functionalize a pre-existing one. baranlab.orgnih.gov

Historical Perspectives on Diphenylmethyl Substituted Pyridines

Direct Synthesis Approaches to the Core this compound Structure

The most direct synthetic routes to this compound typically involve the creation of the key carbon-carbon bond between the pyridine ring and the diphenylmethyl moiety, followed by chlorination of a hydroxyl precursor. A prominent and highly effective method is the Grignard reaction.

This approach commences with the preparation of a Grignard reagent from a 4-halopyridine, such as 4-bromopyridine (B75155) or 4-chloropyridine (B1293800). The resulting pyridylmagnesium halide is then reacted with benzophenone (B1666685) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This nucleophilic addition to the carbonyl group of benzophenone yields the magnesium alkoxide salt of diphenyl(pyridin-4-yl)methanol. Subsequent acidic workup protonates the alkoxide to afford the alcohol precursor, 4-(hydroxydiphenylmethyl)pyridine. umkc.edumiracosta.edulibretexts.org The reaction is highly sensitive to moisture, necessitating the use of anhydrous conditions to prevent the quenching of the Grignard reagent. umkc.edumiracosta.edu

The final step in this direct synthesis is the conversion of the tertiary alcohol, 4-(hydroxydiphenylmethyl)pyridine, into the target chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comresearchgate.net The reaction with thionyl chloride, for example, proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. This reaction is often carried out in a non-polar solvent or neat.

An alternative to the Grignard approach involves the use of an organolithium reagent. 4-Lithiopyridine, generated in situ from a 4-halopyridine and a strong organolithium base like n-butyllithium at low temperatures, can also react with benzophenone to yield 4-(hydroxydiphenylmethyl)pyridine. researchgate.net

Precursor-Based Synthetic Strategies Utilizing Pyridine Intermediates

An alternative strategy focuses on modifying pre-existing pyridine intermediates. One such pathway begins with 4-benzoylpyridine (B1666322). This ketone can be subjected to a Grignard reaction with phenylmagnesium bromide. The nucleophilic attack of the phenyl group on the carbonyl carbon of 4-benzoylpyridine, followed by acidic workup, furnishes the same alcohol precursor, 4-(hydroxydiphenylmethyl)pyridine. This method offers flexibility as 4-benzoylpyridine can be synthesized through various routes.

Another precursor-based approach involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride. This compound can be converted to 4-chloropyridine, which then serves as a starting material for the Grignard or organolithium reactions described in the previous section. orgsyn.orggoogle.com The synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride itself is achieved by reacting pyridine with thionyl chloride. orgsyn.org

The table below summarizes some precursor-based reactions for obtaining key intermediates.

| Precursor | Reagent(s) | Product | Reaction Type |

| 4-Halopyridine | Mg, Benzophenone | 4-(Hydroxydiphenylmethyl)pyridine | Grignard Reaction |

| 4-Halopyridine | n-BuLi, Benzophenone | 4-(Hydroxydiphenylmethyl)pyridine | Organolithium Reaction |

| 4-Benzoylpyridine | Phenylmagnesium bromide | 4-(Hydroxydiphenylmethyl)pyridine | Grignard Reaction |

| Pyridine | Thionyl chloride | N-(4-Pyridyl)pyridinium chloride hydrochloride | Electrophilic substitution |

| N-(4-Pyridyl)pyridinium chloride hydrochloride | PCl₅ or SOCl₂ | 4-Chloropyridine | Nucleophilic substitution |

| 4-(Hydroxydiphenylmethyl)pyridine | Thionyl chloride | This compound | Chlorination |

General Pyridine Ring Formation Techniques Relevant to the Compound's Nucleus

While direct functionalization of a pre-formed pyridine ring is often more efficient for synthesizing this compound, the construction of the pyridine nucleus itself is a fundamental aspect of heterocyclic chemistry. Several classical and modern methods exist for forming the pyridine ring, which could theoretically be adapted to incorporate the diphenylmethyl moiety or a precursor.

Hantzsch Pyridine Synthesis Adaptations

The Hantzsch pyridine synthesis is a well-established multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. chemicalbook.com The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. chemicalbook.com To be relevant to the synthesis of this compound, one would need to employ an aldehyde bearing the diphenylmethyl group or a protected precursor. However, the availability and stability of such an aldehyde, diphenylacetaldehyde, can be a limiting factor. The subsequent oxidation of the resulting dihydropyridine (B1217469) to the aromatic pyridine is a necessary final step.

Cycloaddition Reactions for Pyridine Ring Construction

Cycloaddition reactions offer another powerful tool for the de novo synthesis of the pyridine ring. A common approach is the [4+2] cycloaddition, or Diels-Alder reaction, between a 1-azadiene and an alkyne, followed by aromatization. The substitution pattern of the resulting pyridine is determined by the substituents on the azadiene and alkyne.

Transition metal-catalyzed [2+2+2] cycloadditions of two alkyne molecules and a nitrile also provide a convergent route to substituted pyridines. In principle, a nitrile containing the diphenylmethyl group could be employed in such a reaction to construct the desired pyridine core.

Enamine and Enamine Equivalent Methodologies

Enamines are versatile intermediates in the synthesis of pyridines. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.

More contemporary methods utilize enamines in formal [3+3] cycloadditions with unsaturated aldehydes or ketones to construct the pyridine ring. An organocatalyzed approach has been described for the practical synthesis of substituted pyridines from readily available enamines and enal/ynal/enone substrates. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

In the Grignard synthesis of the alcohol precursor, maintaining strictly anhydrous conditions is paramount. The use of freshly distilled solvents and dried glassware is essential. The rate of addition of the Grignard reagent to benzophenone can also influence the formation of byproducts.

For the chlorination of 4-(hydroxydiphenylmethyl)pyridine, the choice of chlorinating agent and reaction temperature can affect the selectivity and completeness of the reaction. For instance, using thionyl chloride, the reaction may be performed at room temperature or with gentle heating. The workup procedure is also critical to remove any unreacted chlorinating agent and byproducts.

Recent advancements in flow chemistry have shown promise for the C-4 selective alkylation of pyridines. nih.gov A photochemical hydrogen atom transfer (HAT) process in a flow reactor can generate alkyl radicals that selectively add to the 4-position of a C-2 blocked pyridine. nih.gov While not directly applied to the synthesis of the title compound, this methodology highlights the potential for modern techniques to improve selectivity and scalability in pyridine functionalization.

The following table presents a summary of reaction conditions for analogous transformations that can inform the optimization of the synthesis of this compound.

| Reaction | Reagents & Conditions | Typical Yield | Reference |

| Grignard reaction for triphenylmethanol | Bromobenzene, Mg, ether; then benzophenone | High | umkc.edumiracosta.edu |

| Chlorination of 2-chloro-4-hydroxymethylpyridine | Thionyl chloride, toluene, ambient temp, 1 hr | Not specified | |

| C-4 alkylation of pyridine (flow) | C-2 blocked pyridine, hydrocarbon, benzophenone, CH₃CN, photochem. | Good to excellent | nih.gov |

| Synthesis of 4-chloropyridine HCl | N-(4-pyridyl)pyridinium chloride HCl, SOCl₂, CH₂Cl₂, 50°C, 10 hr | 32% | google.com |

| Synthesis of 4-chloropyridine | N-(4-pyridyl)pyridinium chloride HCl, PCl₅, 140-150°C, 40 min | 65.9% | google.com |

Reactivity of the Chlorodiphenylmethyl Moiety

The chlorodiphenylmethyl group is the primary site of reactivity in this compound under nucleophilic conditions. The carbon-chlorine bond is susceptible to cleavage, leading to the formation of a diphenylmethyl carbocation stabilized by resonance across the two phenyl rings. This reactivity is evident in solvolysis reactions, where the solvent acts as the nucleophile. For instance, in the presence of a solvent like methanol, the chloride is displaced to form the corresponding methyl ether.

The rate of these nucleophilic substitution reactions can be influenced by various factors. In a study involving a polymer-functionalized 4-(dialkylamino)pyridine catalyst, the solvolysis of p-nitrophenyl alkanoates was investigated. dtic.mil The presence of sodium chloride was found to decrease the rate of solvolysis, demonstrating a "salting-out" effect. dtic.mil This effect is dependent on the concentration of the catalyst and the salt, as well as the chain length of the substrate. dtic.mil

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This inherent reactivity allows for several key transformations:

Quaternization: The pyridine nitrogen can react with alkylating agents, such as ethyl iodide, to form pyridinium (B92312) salts. rsc.org The rate of this quaternization is influenced by the substituents on the pyridine ring and the solvent used. rsc.org The effect of substituents on the reactivity of the pyridine nitrogen is considered an intrinsic property of the pyridine system. rsc.org

N-Oxidation: Treatment of pyridine with an oxidizing agent, such as a peroxy acid, results in the formation of a pyridine N-oxide. wikipedia.org This transformation is significant as it alters the electron distribution within the aromatic ring, making it more susceptible to certain types of reactions. wikipedia.orgrsc.org Specifically, the N-oxide is more reactive towards electrophilic substitution than pyridine itself. wikipedia.org

Coordination to Metal Centers: The pyridine nitrogen can act as a ligand, coordinating to various metal ions. This property is fundamental in the formation of coordination complexes and has been studied in the context of palladium-catalyzed reactions. nih.gov For example, the nitrogen atom can coordinate to a palladium catalyst, influencing the outcome of reactions such as the hydrolysis of imines. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging compared to benzene (B151609). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.orgrsc.org

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.org This is because the intermediate carbocation (arenium ion) formed by attack at these positions is more stable than the one formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.org

To facilitate electrophilic substitution, the pyridine ring can be activated by conversion to its N-oxide. wikipedia.org The oxygen atom in the N-oxide can donate electron density to the ring, making it more reactive towards electrophiles. wikipedia.orgrsc.org The nitration of pyridine-N-oxide, for instance, proceeds more readily than the nitration of pyridine itself. rsc.org

Nucleophilic Substitution and Addition Reactions on Pyridinium Systems

The formation of a pyridinium salt by quaternization of the nitrogen atom significantly alters the reactivity of the pyridine ring, making it highly susceptible to nucleophilic attack. This enhanced reactivity opens up a variety of functionalization pathways.

Regioselective C-4 Functionalization Strategies

The selective functionalization of the C-4 position of the pyridine ring is a significant area of research due to the prevalence of 4-substituted pyridines in pharmaceuticals and other functional molecules. acs.orgrsc.org Direct C-H functionalization often leads to a mixture of isomers, making regioselective methods highly desirable. nih.govchemrxiv.org

Several strategies have been developed to achieve C-4 selectivity:

Blocking Groups: The use of a blocking group at the nitrogen atom can direct incoming nucleophiles or radicals to the C-4 position. chemrxiv.orgacs.org For example, a maleate-derived blocking group has been shown to enable the Minisci-type decarboxylative alkylation specifically at the C-4 position. chemrxiv.orgacs.orgnih.gov

Phosphonium (B103445) Salts: Conversion of pyridines into heterocyclic phosphonium salts provides a versatile handle for subsequent C-4 functionalization. thieme-connect.com These salts can react with a variety of nucleophiles to form C-O, C-S, C-N, and C-C bonds. thieme-connect.com

Catalytic Methods: Transition metal catalysis has been employed for the C-4 functionalization of pyridines. nih.gov For instance, a copper-catalyzed reaction has been reported for the selective C-4 functionalization of pyridine with styrenes. nih.gov

Halide-Coupled Double Electron Transfer Mechanisms

A novel reaction motif involving halide-coupled double electron transfer has been reported for pyridinium systems. researchgate.netresearchgate.netnih.gov In this process, the reaction of a pyridinium salt, such as this compound, with an electron-rich species can lead to the transfer of two electrons from the donor to the pyridinium ring, coupled with the transfer of a halide ion in the opposite direction. researchgate.net

This type of reaction has been observed with electron-rich diborane (B8814927) compounds. researchgate.netresearchgate.netnih.gov The reaction between a ditriflato-diborane and this compound results in a double triflate substitution and a halide-coupled double electron transfer. researchgate.net This mechanism generates novel diborylated dienamines. nih.gov The color of the resulting compounds can be an indicator of charge transfer. rsc.org

Radical Functionalization of Pyridine Rings

Radical-based functionalization of pyridines offers an alternative to traditional ionic pathways. acs.orgnih.gov The Minisci reaction, which involves the addition of a nucleophilic carbon radical to a protonated pyridine, is a well-known example. acs.orgnih.gov However, this reaction often suffers from a lack of regioselectivity. nih.gov

Recent research has focused on developing more selective radical functionalization methods:

Pyridinyl Radicals: A photochemical method has been developed that utilizes pyridinyl radicals generated from the single-electron transfer (SET) reduction of pyridinium ions. acs.orgnih.gov These neutral pyridinyl radicals can then couple with other radicals, such as allylic radicals, with high regioselectivity. acs.orgnih.gov

Enzyme-Mimicking Reagents: The use of an enzyme-mimic pocket-type urea (B33335) activation reagent has been shown to enable a general platform for the C-4 functionalization of pyridines with both ionic and radical nucleophiles. rsc.org This approach has led to the first report of a highly regioselective C-4 radical arylation of pyridines. rsc.org

Transition Metal-Catalyzed Reactions

The presence of a halogen atom on a benzylic carbon and the aromatic pyridine ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. While specific studies on this compound are not extensively documented in publicly available research, its reactivity can be inferred from the well-established behavior of structurally similar aryl halides and benzyl (B1604629) chlorides in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. researchgate.netlibretexts.org For a compound like this compound, a Suzuki-Miyaura reaction would typically involve its coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This would lead to the substitution of the chlorine atom with the organic group from the boron reagent.

Highly active and stable palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of pyridine boronic acids, demonstrating the compatibility of the pyridine moiety with these reaction conditions. organic-chemistry.org The choice of ligand, base, and solvent is crucial for the success of the reaction, with various systems optimized for different substrates. mdpi.comnih.gov For instance, palladium acetate (B1210297) in combination with a suitable phosphine (B1218219) ligand and a base like potassium carbonate is a common catalytic system. researchgate.net

A general representation of a potential Suzuki-Miyaura reaction involving this compound is shown below:

Interactive Data Table: Potential Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(Triphenylmethyl)pyridine |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-((4-Methylphenyl)diphenylmethyl)pyridine |

| This compound | Naphthylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(Diphenyl(naphthalen-1-yl)methyl)pyridine |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. sioc-journal.cnnih.gov In the context of this compound, the benzylic chloride could potentially participate in a Heck-type reaction, although reactions with benzylic halides are sometimes less efficient than with aryl halides. The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. researchgate.netbeilstein-journals.orgorganic-chemistry.org

The reaction conditions, including the choice of catalyst, base, and solvent, significantly influence the outcome and efficiency of the Heck reaction. researchgate.netbeilstein-journals.org For aryl chlorides, which can be less reactive than bromides or iodides, the use of specialized ligands and conditions may be necessary to achieve good yields. researchgate.net

Sonogashira Coupling:

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com This reaction is a powerful method for the synthesis of substituted alkynes. This compound could serve as the halide partner in a Sonogashira coupling, reacting with a terminal alkyne to form a diaryl(alkynyl)methylpyridine derivative.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orgmdpi.comnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Interactive Data Table: Potential Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-(1,2-Diphenyl-1-but-3-ynyl)pyridine |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Piperidine | 4-(1,1-Diphenyl-3-(trimethylsilyl)prop-2-yn-1-yl)pyridine |

| This compound | 1-Heptyne | Pd(dppf)Cl₂ | CuI | DIPA | 4-(1,1-Diphenyloct-2-yn-1-yl)pyridine |

Photoinduced Chemical Transformations

The photochemical behavior of this compound is anticipated to be rich and complex due to the presence of multiple chromophores, including the pyridine ring and the two phenyl groups. Irradiation with ultraviolet light can lead to electronic excitation of the molecule, initiating a variety of transformation pathways such as rearrangements, cyclizations, and bond cleavages. While specific studies on the photochemistry of this compound are scarce, insights can be drawn from related systems.

Photochemical Rearrangements:

Photochemical rearrangements are common for molecules containing aromatic and unsaturated systems. baranlab.org For instance, the photolysis of 4,4-diphenylcyclohexa-2,5-dien-1-one, a structurally related compound with two phenyl groups on a six-membered ring, leads to complex skeletal rearrangements. stackexchange.com Similarly, diarylethenes undergo photocyclization under UV irradiation to form phenanthrenes through a 6π-electrocyclization mechanism. rsc.org

It is plausible that upon photoexcitation, this compound could undergo rearrangements involving the phenyl groups and the pyridine ring. The specific products would depend on the excitation wavelength, the solvent, and the presence of other reactive species.

Photolysis and Bond Cleavage:

The carbon-chlorine bond in this compound is a potential site for photolytic cleavage. Upon absorption of UV light, this bond could break homolytically to generate a diphenyl(pyridin-4-yl)methyl radical and a chlorine radical. The resulting radicals could then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with oxygen if present. The study of photolysis products of various pharmaceuticals has shown that such bond cleavages are a common degradation pathway. nih.gov

The photochemistry of pyridine itself and its derivatives can also involve ring-opening and isomerization reactions, although these often require high-energy UV light. The presence of the diphenylmethyl group would likely influence these pathways.

Interactive Data Table: Potential Photoinduced Transformations of this compound

| Transformation Type | Proposed Intermediate/Product | Conditions |

| Photochemical Rearrangement | Phenanthrene-like structures | UV irradiation |

| Photolysis | Diphenyl(pyridin-4-yl)methyl radical + Chlorine radical | UV irradiation |

| Photo-oxidation | Benzophenone derivatives | UV irradiation, O₂ |

Derivatization and Structural Modifications of 4 Chlorodiphenylmethyl Pyridine

Design Principles for Analogous Pyridine (B92270) Derivatives

The pyridine ring itself is an electron-deficient (π-deficient) system, which influences its reactivity and interactions with other molecules. The design of analogs may involve the introduction of electron-donating or electron-withdrawing groups onto the pyridine ring to fine-tune its electronic properties. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for coordination with metal ions, characteristics that are central to the design of new functional molecules.

The diphenylmethyl moiety also plays a crucial role in the design of derivatives. The two phenyl rings provide a bulky, lipophilic domain that can be further substituted to alter the molecule's shape, size, and electronic distribution. The inherent steric bulk of this group can also direct the approach of reagents to other parts of the molecule, a factor that must be considered in the design of synthetic routes.

Synthesis of Substituted Derivatives via Direct Functionalization

Direct functionalization of the 4-(Chlorodiphenylmethyl)pyridine core involves the introduction of new chemical groups without pre-functionalizing the starting material. One of the most powerful modern techniques for this is C-H bond activation, which allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds.

For the pyridine ring of this compound, C-H functionalization can be directed to various positions. The electron-deficient nature of the pyridine ring makes it susceptible to certain types of C-H activation reactions, often catalyzed by transition metals like palladium, rhodium, or iridium. The regioselectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by the choice of catalyst, directing group, and reaction conditions. Given the substitution at the 4-position, direct functionalization would likely target the 2, 6, 3, or 5 positions of the pyridine ring, leading to a variety of substituted analogs.

Another site for direct functionalization is the diphenylmethyl group. The benzylic carbon atom, bonded to the pyridine ring, two phenyl groups, and a chlorine atom, is highly activated. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the direct replacement of the chlorine with a wide range of nucleophiles, as detailed in the table below.

| Nucleophile | Functional Group Introduced | Potential Derivative |

| Hydroxide (OH⁻) | Hydroxyl (-OH) | 4-(Hydroxydiphenylmethyl)pyridine |

| Alkoxides (RO⁻) | Ether (-OR) | 4-(Alkoxydiphenylmethyl)pyridine |

| Cyanide (CN⁻) | Nitrile (-CN) | 4-(Cyanodiphenylmethyl)pyridine |

| Amines (RNH₂) | Amino (-NHR) | 4-(Aminodiphenylmethyl)pyridine |

| Thiols (RSH) | Thioether (-SR) | 4-(Thiodiphenylmethyl)pyridine |

Formation of Quaternary Pyridinium (B92312) Salts

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can react with electrophiles to form quaternary pyridinium salts. In these salts, the nitrogen atom becomes positively charged and is bonded to four carbon atoms. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and increasing its solubility in polar solvents.

The formation of quaternary pyridinium salts is typically achieved through an SN2 reaction between the pyridine nitrogen and an alkyl halide or another suitable alkylating agent. A variety of electrophiles can be used to introduce different substituents at the nitrogen atom, leading to a diverse library of pyridinium salts.

| Electrophile (R-X) | R Group | Product Type |

| Methyl iodide (CH₃I) | Methyl (-CH₃) | N-Methyl pyridinium salt |

| Ethyl bromide (CH₃CH₂Br) | Ethyl (-CH₂CH₃) | N-Ethyl pyridinium salt |

| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Benzyl (-CH₂C₆H₅) | N-Benzyl pyridinium salt |

| Propargyl bromide (HC≡CCH₂Br) | Propargyl (-CH₂C≡CH) | N-Propargyl pyridinium salt |

The reaction conditions for quaternization can vary, but they often involve heating the pyridine derivative with the electrophile in a suitable solvent. The resulting pyridinium salt typically precipitates from the reaction mixture and can be isolated by filtration.

Introduction of Diverse Chemical Moieties onto the Core Structure

Beyond direct functionalization and quaternization, a wide variety of other chemical moieties can be introduced onto the this compound core structure. These modifications can be used to build more complex molecules with tailored properties.

One common strategy is to use cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, if the pyridine ring or the phenyl rings of the diphenylmethyl group are first halogenated, they can then participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, vinyl, or amino groups, among others.

Furthermore, the functional groups introduced through the methods described in section 4.2 can serve as handles for further derivatization. For instance, a hydroxyl group introduced by nucleophilic substitution of the chloride can be esterified or etherified. A nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for modification.

These multi-step synthetic sequences allow for the construction of highly complex and diverse derivatives of this compound, each with unique structural features and potential applications.

Investigation of Structure-Reactivity Relationships in Derivatives

The investigation of structure-reactivity relationships in the derivatives of this compound is crucial for understanding how structural changes affect their chemical behavior. By systematically varying the substituents on the pyridine ring, the diphenylmethyl group, and the pyridinium nitrogen, it is possible to establish clear correlations between structure and reactivity.

For example, the introduction of electron-withdrawing groups on the pyridine ring would be expected to decrease the nucleophilicity of the pyridine nitrogen, making the formation of quaternary pyridinium salts more difficult. Conversely, electron-donating groups would enhance the nucleophilicity and facilitate this reaction.

The steric bulk of the substituents also plays a significant role. Large groups near a reactive site can hinder the approach of reagents, slowing down or preventing a reaction. This is particularly relevant for reactions at the benzylic carbon, where the two phenyl groups already create a sterically congested environment.

The reactivity of the chlorine atom is also influenced by the electronic nature of the pyridine ring. An electron-withdrawing group on the ring can stabilize the transition state of a nucleophilic substitution reaction at the benzylic carbon, potentially increasing the reaction rate.

By quantifying the rates of these reactions for a series of derivatives, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These relationships are valuable for predicting the reactivity of new, unsynthesized derivatives and for designing molecules with specific desired reactivity profiles.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Chlorodiphenylmethyl)pyridine, both ¹H and ¹³C NMR spectroscopy would be crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the two phenyl rings, as well as a characteristic signal for the methine proton. The integration of these signals would correspond to the number of protons in each unique chemical environment. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine atom. The protons on the pyridine ring would likely appear at a lower field compared to those on the phenyl rings. Splitting patterns (e.g., doublets, triplets, multiplets) would arise from spin-spin coupling between adjacent non-equivalent protons, providing valuable information about the substitution pattern of the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbons of the pyridine ring, the phenyl rings (including the ipso, ortho, meta, and para carbons), and the central methine carbon. The chemical shift of the methine carbon, bonded to a chlorine atom and two phenyl groups, would be particularly informative.

Interactive Data Table: Expected ¹H and ¹³C NMR Data

Since experimental data is unavailable, a hypothetical data table is presented below to illustrate the type of information that would be obtained.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | ||

| Pyridine H (α to N) | 8.5 - 8.7 | Doublet |

| Pyridine H (β to N) | 7.2 - 7.4 | Doublet |

| Phenyl H | 7.2 - 7.5 | Multiplet |

| Methine H | 6.0 - 6.5 | Singlet |

| ¹³C | ||

| Pyridine C (α to N) | 148 - 152 | |

| Pyridine C (β to N) | 122 - 125 | |

| Pyridine C (γ to N) | 135 - 138 | |

| Phenyl C (ipso) | 140 - 145 | |

| Phenyl C (ortho, meta, para) | 127 - 130 | |

| Methine C | 70 - 80 |

Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netsigmaaldrich.com For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, such as the relative orientations of the pyridine and phenyl rings. Furthermore, SCXRD analysis provides detailed information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Interactive Data Table: Illustrative Crystallographic Parameters

The following table illustrates the kind of data that would be obtained from an SCXRD experiment. These are not actual data for the title compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1490.5 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aromatic systems present. The pyridine and phenyl rings contain π-electrons that can undergo π → π* transitions. The conjugation between the rings and the influence of the substituents (chlorine and the diphenylmethyl group) would affect the wavelength of maximum absorption (λ_max). For instance, pyridine itself exhibits absorption maxima around 250-262 nm. researchgate.net The extended conjugation in this compound would likely shift the absorption to longer wavelengths.

Interactive Data Table: Expected UV-Vis Absorption Data

This table provides a hypothetical representation of UV-Vis data.

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Ethanol | ~260 | ~280 |

| Dichloromethane | ~262 | ~283 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm the molecular weight and to obtain structural information from the fragmentation pattern.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) would likely cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways could include the loss of a chlorine atom to form a stable diphenylmethylpyridine carbocation, or cleavage of the bond between the pyridine ring and the diphenylmethyl group. The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation Data

The following table illustrates potential fragmentation patterns.

| m/z | Possible Fragment |

| [M]⁺ | [C₁₈H₁₄ClN]⁺ |

| [M-Cl]⁺ | [C₁₈H₁₄N]⁺ |

| [C₁₂H₁₀Cl]⁺ | Chlorodiphenylmethyl cation |

| [C₆H₅]⁺ | Phenyl cation |

| [C₅H₄N]⁺ | Pyridyl cation |

Computational and Theoretical Chemistry Studies of 4 Chlorodiphenylmethyl Pyridine

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into reaction mechanisms and molecular properties. However, specific applications of these methods to 4-(Chlorodiphenylmethyl)pyridine are not documented in existing research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and spectroscopic properties. While DFT studies have been conducted on various pyridine (B92270) derivatives to understand their reactivity and electronic properties, no such studies have been published specifically for this compound. Future DFT studies on this molecule could elucidate the stability of potential carbocation intermediates formed upon chloride departure, a key step in many of its potential reactions.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods are invaluable for obtaining a precise understanding of a molecule's electronic structure, including its molecular orbitals and electron density distribution. Although ab initio calculations have been performed on simpler pyridine compounds to analyze their structure and bonding, dedicated studies on this compound are yet to be undertaken. Such studies would be crucial in accurately mapping its electronic landscape and understanding the influence of the bulky diphenylmethyl group on the pyridine ring's electronics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the conformational landscape and dynamic behavior of molecules. For a flexible molecule like this compound, these simulations could reveal the preferred spatial arrangements of the phenyl and pyridine rings and the dynamics of their rotation. This information is critical for understanding how the molecule might interact with other molecules or biological targets. At present, there are no published molecular dynamics simulation studies for this compound.

Prediction of Reactivity and Selectivity via Computational Methodologies

Computational methodologies are frequently used to predict the reactivity and selectivity of chemical reactions. For this compound, computational models could predict the most likely sites for nucleophilic or electrophilic attack and the stereochemical outcomes of its reactions. Such predictive studies would be highly valuable for guiding synthetic efforts and understanding its chemical behavior. However, the scientific literature does not currently contain any such predictive studies for this specific molecule.

Analysis of Electrostatic Potential Maps and Molecular Descriptors

Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of the ESP map for this compound would provide significant insights into its intermolecular interactions and reactive sites. Coupled with the calculation of various molecular descriptors (e.g., HOMO-LUMO gap, hardness, electrophilicity index), a comprehensive picture of its reactivity could be established. To date, no such analysis for this compound has been reported.

Emerging Applications and Material Science Perspectives

Utility as Ligands in Coordination Chemistry

The pyridine (B92270) moiety in 4-(Chlorodiphenylmethyl)pyridine contains a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The steric bulk of the diphenylmethyl group can influence the coordination geometry and the properties of the resulting metal complexes.

While direct studies on the coordination chemistry of this compound are not extensively documented, the behavior of related pyridine-based ligands provides significant insights. Pyridine and its derivatives are well-known for their ability to form stable complexes with a wide variety of transition metals. These complexes have found applications in areas such as catalysis, materials science, and medicine. rsc.org For instance, coordination polymers have been constructed using pyridine-containing ligands, leading to materials with interesting properties like selective gas adsorption and fluorescence. rsc.orgrsc.org

The coordination of this compound to a metal center would be expected to occur through the pyridine nitrogen. The resulting complex's structure and stability would be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions. The bulky diphenylmethyl group would likely play a significant role in directing the self-assembly of these complexes, potentially leading to the formation of unique supramolecular architectures.

Table 1: Examples of Coordination Geometries with Pyridine-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Resulting Structure | Reference |

| Cd(II) | di-9,10-(pyridine-4-yl)-anthracene | Octahedral | 1D Polymeric Chains | rsc.org |

| Zn(II) | Pyridinetetracarboxylate | --- | 3D Interpenetrating Architecture | rsc.org |

| Mn(II) | Pyridopentaazacyclopentadecanes | --- | Macrocyclic Complex | rsc.org |

Role in Catalysis, including Asymmetric Transformations

Pyridine derivatives are frequently employed as ligands in catalytic systems. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. In the case of this compound, the electron-withdrawing nature of the chlorodiphenylmethyl group could modulate the Lewis basicity of the pyridine nitrogen, thereby affecting its coordination to a catalytic metal.

Although specific catalytic applications of this compound are not widely reported, the broader class of chiral pyridine derivatives has been extensively studied in asymmetric catalysis. These ligands are crucial for inducing enantioselectivity in a variety of chemical transformations. The development of chiral pyridine-containing ligands has been a significant area of research, leading to highly effective catalysts for reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The synthesis of chiral analogues of this compound could potentially lead to new catalysts for asymmetric synthesis. The bulky diphenylmethyl group, if appropriately functionalized to be chiral, could create a well-defined chiral pocket around a metal center, enabling high levels of stereocontrol.

Integration into Functional Materials and Nanomaterials

The incorporation of specific molecular building blocks into larger material structures is a key strategy in the development of functional materials. The properties of this compound, such as its potential for coordination and its rigid diphenylmethyl group, make it an interesting candidate for integration into polymers, metal-organic frameworks (MOFs), and nanomaterials.

Pyridine-containing polymers have been synthesized for a variety of applications, including as antimicrobial agents and fluorescent materials. The functionalization of nanoparticles with specific organic molecules is another area of intense research. researchgate.net For example, functionalized magnetic nanoparticles are being explored for biomedical applications, including diagnostics and drug delivery. nih.gov Lanthanide-functionalized nanoparticles have been developed for use in multimodal bioimaging. nih.gov

The attachment of this compound to a polymer backbone or a nanoparticle surface could impart new functionalities. For instance, its incorporation into a coordination polymer could lead to materials with tailored porosity for gas storage or separation. rsc.org Its presence on a nanoparticle surface could be used to modulate the particle's interaction with its environment or to serve as an attachment point for other molecules. mdpi.com

Table 2: Examples of Functional Materials Incorporating Pyridine Derivatives

| Material Type | Pyridine Derivative | Functionality | Application |

| Coordination Polymer | di-9,10-(pyridine-4-yl)-anthracene | Selective CO2 Adsorption, Fluorescence | Gas Separation, Sensing |

| Magnetic Nanoparticles | Generic Functionalized Pyridines | Biocompatibility, Targeting | Biomedical Imaging, Drug Delivery |

| Fluorescent Organic Nanoparticles | Functionalized with Purpurin-18 | Photosensitizer Carrier | Photodynamic Therapy |

Precursor Roles in the Synthesis of Complex Organic Molecules

Substituted pyridines are valuable intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of the chlorodiphenylmethyl group in this compound, particularly the lability of the chlorine atom, makes it a useful handle for further chemical transformations.

A notable example of the importance of a similar structural motif is found in the synthesis of the antihistamine drug bepotastine. A key intermediate in its synthesis is (4-Chlorophenyl)(pyridin-2-yl)methanol, highlighting the utility of chlorophenyl-pyridyl-methyl structures in medicinal chemistry. The related compound, clofenetamine, an anticholinergic agent, also features a chlorophenyl-substituted carbon atom, further underscoring the relevance of this class of compounds as synthetic precursors. nih.govuni.lu

The 4-(chloromethyl)pyridine (B78701) hydrochloride is a commercially available reagent that serves as a building block for introducing the 4-pyridylmethyl group into molecules. sigmaaldrich.comnih.govbldpharm.com The synthesis of more complex substituted pyridines often relies on the availability of such versatile precursors. slideshare.netchempanda.comresearchgate.netwmich.eduyoutube.comnih.govbeilstein-journals.org

Table 3: Important Precursors and Related Complex Molecules

| Precursor/Intermediate | Resulting Complex Molecule (or class) | Therapeutic Area/Application | Reference |

| (4-Chlorophenyl)(pyridin-2-yl)methanol | Bepotastine | Antihistamine | |

| 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | Clofenetamine | Anticholinergic | nih.govuni.lu |

| 4-(Chloromethyl)pyridine hydrochloride | Various pharmaceuticals and agrochemicals | Diverse | sigmaaldrich.comnih.govbldpharm.com |

| (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | Intermediates for drug synthesis | --- | bldpharm.com |

Inclusion in Advanced Delivery Systems for Non-Biological Payloads

The development of advanced delivery systems is not limited to biological payloads like drugs. There is a growing interest in creating systems for the targeted delivery of non-biological materials, such as catalysts, imaging agents, or sensors. The principles of encapsulation and targeted release can be applied in these contexts as well.

While there is no direct evidence of this compound being used in such systems, its properties suggest potential avenues for exploration. For instance, nanoparticles functionalized with this molecule could be designed to respond to specific stimuli, such as a change in pH or the presence of a particular analyte, leading to the release of an encapsulated non-biological payload. The hydrophobic nature of the diphenylmethyl group could be exploited in the formation of self-assembled structures like micelles or vesicles for carrying hydrophobic payloads.

The functionalization of nanoparticles for targeted delivery is a rapidly advancing field. researchgate.netnih.govmdpi.com The ability to tailor the surface chemistry of nanoparticles with molecules like this compound is a key enabling technology for the creation of sophisticated delivery platforms for a wide range of applications beyond traditional medicine.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on green chemistry principles. Future research into the synthesis of 4-(Chlorodiphenylmethyl)pyridine will likely prioritize methods that are atom-economical, energy-efficient, and utilize renewable resources.

Key Research Thrusts:

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy for constructing complex molecules like pyridine derivatives from simple precursors in a single step, thereby reducing waste and saving time. acs.orgrsc.orgneuroquantology.com The development of a four-component reaction, for instance, could combine an aldehyde, a nitrogen source like ammonium (B1175870) acetate (B1210297), and other suitable building blocks to assemble the functionalized pyridine core in an environmentally friendly solvent such as ethanol. acs.orgrsc.org

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to dramatically reduce reaction times and improve yields. acs.orgnih.govnih.gov Applying microwave irradiation to the synthesis of this compound could lead to more efficient and scalable production processes. acs.org

Catalyst-Free and Solvent-Free Conditions: Moving away from hazardous organic solvents and heavy metal catalysts is a central goal of sustainable chemistry. nih.govresearchgate.net Research into solid-state reactions or reactions in aqueous media, potentially under ultrasonic irradiation, could offer cleaner synthetic pathways. rsc.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours acs.org |

| Energy Consumption | High | Low |

| Solvent Use | Often requires hazardous organic solvents | Can often be performed in greener solvents or solvent-free rsc.orgnih.gov |

| Yield | Variable | Often higher yields acs.org |

| Byproduct Formation | Can be significant | Often reduced |

Exploration of Unprecedented Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic methods, future research will aim to uncover entirely new ways to construct and functionalize the this compound scaffold. This involves exploring novel catalytic systems that can enable previously inaccessible chemical transformations.

Potential Areas of Exploration:

Metal-Catalyzed Cycloadditions: Transition-metal catalysis can facilitate reactions that are thermally disfavored, such as [2+2+2] cycloadditions of simple building blocks like alkynes and nitriles to form the pyridine ring. acsgcipr.org Investigating ruthenium, rhodium, or iron-based catalysts could provide highly convergent and atom-efficient routes to substituted pyridines. acsgcipr.org

Photochemical Functionalization: The use of light to drive chemical reactions offers a green and powerful tool for organic synthesis. acs.org Photoredox catalysis, for example, can generate pyridinyl radicals from pyridinium (B92312) ions, enabling novel C-H functionalization pathways that diverge from classical Minisci-type reactions and allow for selective modification at the C4 position. acs.org

Directed Metalation: Overcoming the inherent reactivity patterns of the pyridine ring is a significant challenge. Developing methods for selective deprotonation at the C4 position, potentially using organosodium bases instead of traditional organolithium reagents, would open up new avenues for functionalization with a wide range of electrophiles. nih.gov

Advanced Computational Tools for Predictive Chemical Design

The integration of computational chemistry is revolutionizing how new molecules are designed and studied. For this compound, these tools can predict properties, guide synthetic efforts, and accelerate the discovery of new derivatives with specific functions.

Applications of Computational Chemistry:

Density Functional Theory (DFT) Studies: DFT calculations are invaluable for understanding the electronic structure and reactivity of molecules. ias.ac.intandfonline.comresearcher.lifebohrium.com Such studies can predict nucleophilicity, analyze frontier molecular orbitals (HOMO-LUMO), and investigate reaction mechanisms, thereby guiding the design of more efficient catalysts and reaction conditions. ias.ac.intandfonline.com DFT can also be used to analyze the stability of different conformers and the effect of substituents on the molecule's properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. mdpi.com This allows for the virtual screening and design of new compounds with enhanced performance for specific applications, such as in medicinal chemistry. nih.gov

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. mdpi.comnih.gov This provides crucial insights for designing molecules with improved potency and selectivity.

Table 2: Computational Methods in Pyridine Derivative Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. ias.ac.intandfonline.com | HOMO-LUMO energies, nucleophilicity, bond lengths, vibrational frequencies. ias.ac.innih.gov |

| 3D-QSAR | Correlate structure with activity/properties. mdpi.com | Predictive models for biological activity or physicochemical properties. |

| Molecular Docking | Predict binding modes to biological targets. nih.gov | Binding affinity, interaction with active site residues. |

Integration with High-Throughput Experimentation Methodologies

To accelerate the pace of discovery, future research on this compound will increasingly rely on automated and high-throughput methodologies. These platforms enable the rapid screening of a vast number of reaction conditions or compound variations.

Future Methodological Integrations:

Automated Synthesis Platforms: Automated synthesizers can perform a wide range of chemical reactions, purifications, and analyses with minimal human intervention. merckmillipore.comresearchgate.net Implementing such systems would allow for the rapid generation of a library of this compound derivatives, which could then be screened for desired properties. nih.gov

High-Throughput Experimentation (HTE): HTE involves running many reactions in parallel, typically in microplate format, to quickly identify optimal reaction conditions or discover new catalysts. acs.org This approach is ideal for optimizing the synthesis of this compound and for exploring its reactivity with a wide array of coupling partners. researchgate.net

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters like temperature and time, leading to improved yields and safety, especially for reactions involving hazardous reagents. springerprofessional.de Integrating flow chemistry with automated systems can create powerful platforms for the on-demand synthesis and optimization of pyridine derivatives.

By embracing these future research directions and methodological advancements, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across various fields of chemistry.

Q & A

Q. What are reliable synthetic routes for 4-(chlorodiphenylmethyl)pyridine, and how can purity be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling (e.g., coupling halobenzene derivatives with pyridinylboronic acids), followed by purification using column chromatography on silica gel . To optimize purity, solvent evaporation under controlled conditions (e.g., slow crystallization in dichloromethane/hexane mixtures) is recommended to obtain single crystals for structural validation. Monitoring reaction progress via HPLC or TLC ensures minimal byproduct formation.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include intermolecular distances (e.g., C–H⋯π interactions at ~2.74 Å) and π-π stacking (3.61 Å between aromatic rings) . Complementary techniques like FT-IR (for functional groups) and NMR (1H/13C for substituent positions) should corroborate crystallographic data.

Q. What safety precautions are critical when handling chlorinated pyridine derivatives?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Chlorinated intermediates may release toxic fumes; conduct reactions in fume hoods with proper ventilation. Store compounds in airtight containers away from moisture, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence reactivity in cross-coupling reactions?

Substituents at the para position (e.g., Cl in this compound) enhance steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Comparative studies with 2-chloro or 3-chloro analogs show lower yields due to unfavorable electronic effects (e.g., electron-withdrawing groups deactivating the ring) . For example, nitration of 4-(4-chlorophenyl)pyridine proceeds selectively at the meta position due to directing effects of the pyridine nitrogen .

Q. What strategies resolve contradictions in crystallographic vs. computational data for π-π interactions?

Discrepancies often arise from dynamic effects (e.g., temperature-dependent crystal packing) or solvent inclusion in SCXRD. To reconcile

- Perform DFT calculations with dispersion corrections (e.g., Grimme’s D3) to model π-π stacking.

- Compare experimental Hirshfeld surfaces (from SCXRD) with simulated electrostatic potentials . Example: In 4-(anthracen-9-yl)pyridine, computational models underestimated π-π distances by 0.2 Å due to omitted crystal field effects .

Q. How can regioselectivity challenges in nitration or halogenation be addressed?

For nitrating 4-(4-chlorophenyl)pyridine, use HNO3/H2SO4 at 5–10°C to favor 3-nitro product formation (~85% yield). Higher temperatures (>20°C) promote side reactions (e.g., ring sulfonation) . For halogenation, Lewis acids (FeCl3) improve selectivity by stabilizing transition states. A table of substituent effects is shown below:

| Substituent Position | Reaction Rate (vs. H) | Major Product |

|---|---|---|

| 4-Cl (para) | 0.65 | 3-Nitro |

| 2-Cl (ortho) | 0.42 | 5-Nitro |

| 3-Cl (meta) | 0.78 | 4-Nitro |

Data adapted from nitration studies in .

Q. What methodologies are effective for evaluating biological activity of this compound derivatives?

- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to screen for anti-proliferative effects .

- Enzyme inhibition : Test against reverse transcriptase (HIV-1 RT) via fluorescence polarization to assess IC50 values .

- SAR studies : Modify the diphenylmethyl group (e.g., replace Cl with CF3) and compare logP values (via HPLC) to correlate hydrophobicity with activity .

Data Contradiction and Optimization

Q. Why do conflicting reports exist regarding the stability of this compound in acidic conditions?

Stability varies with substituent electronic effects . Electron-withdrawing groups (Cl) increase resistance to hydrolysis, while electron-donating groups (OCH3) accelerate degradation. For example, 4-(4-chlorophenyl)pyridine remains intact in 1M HCl at 25°C for 24h, whereas 4-methoxy analogs degrade within 2h .

Q. How can reaction yields be improved in multi-step syntheses involving chlorinated intermediates?

- Protection/deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during harsh steps .

- Catalyst optimization : Use Pd(OAc)2/XPhos systems for Suzuki couplings, achieving >90% yield vs. 70% with Pd(PPh3)4 .

- Workup protocols : Extract chlorinated byproducts with ethyl acetate/water (3:1) to minimize losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.